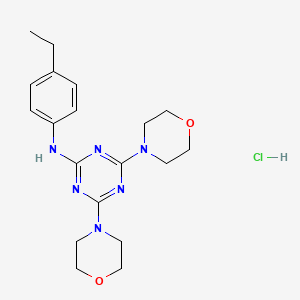
N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride” is a complex organic molecule. It contains an ethylphenyl group, a triazine ring (a six-membered ring with three nitrogens and three carbons), and two morpholino groups (six-membered rings containing an oxygen and a nitrogen). The presence of the hydrochloride indicates that this is a salt of the base compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the ethylphenyl group, the triazine ring, and the morpholino groups. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the connectivity of its atoms and the 3D arrangement of these atoms in space. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The triazine ring, for instance, is known to participate in various reactions . The morpholino groups might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, stability, and reactivity. These properties are influenced by the molecular structure of the compound .Applications De Recherche Scientifique
Synthesis Methods
Microwave Irradiation Synthesis : A novel method for the synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, was developed using microwave irradiation. This process involves a one-pot synthesis from cyanoguanidine, aromatic aldehydes, and cyclic amines in the presence of hydrochloric acid and alkali for aromatic dehydrogenation. This method has shown potent antileukemic activity for certain compounds (Dolzhenko et al., 2021).
Suzuki Reaction Synthesis : The compound was synthesized through a substitution reaction involving trichloro-1,3,5-triazine and morpholine under an ice bath, followed by a Suzuki reaction with amino-phenyl-4-boronic acid pinacol ester. The structure was confirmed by NMR and ESI-MS (Jiao Chun-l, 2014).
Chemical Modification and Reactions
Amination in Acetic Acid Medium : In acetic acid medium, 2-chloro-4,6-dimorpholin-4-yl-[1,3,5]triazine undergoes amination by bifunctional heterocyclic compounds containing both amino and thioamide groups. This process is high-yielding and selective (Kolmakov, 2008).
Synthesis of Derivatives : Various 1,3,5-triazine derivatives have been synthesized, indicating the versatility of this compound in forming different chemical structures (Zhang Li-hu, 2014).
Biological Evaluation
Monoamine Oxidase Inhibitory Activity : Preliminary studies show that certain amino acid derivatives of 4,6-dimorpholino-1,3,5-triazin-2-yl exhibit significant monoamine oxidase inhibitory activity, comparable to standard treatments, with no significant acute toxicity (Khattab et al., 2015).
Antimicrobial Activities : Some triazine derivatives, including those with morpholine components, have been found to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Cancer Cell Targeting : Certain triazine derivatives have been found to accumulate in high levels in B16 melanoma cells and exhibit higher cytotoxicity than other compounds (Jin et al., 2018).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the context in which the compound is used. Without specific information about the intended use or biological target of this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2.ClH/c1-2-15-3-5-16(6-4-15)20-17-21-18(24-7-11-26-12-8-24)23-19(22-17)25-9-13-27-14-10-25;/h3-6H,2,7-14H2,1H3,(H,20,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDERYGLMNDDNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


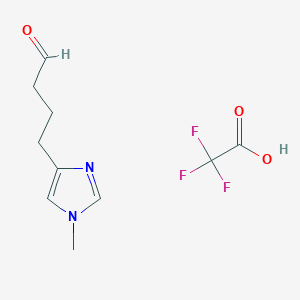
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B2937015.png)
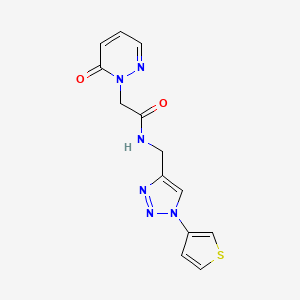
![N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide](/img/structure/B2937018.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2937019.png)
![N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2937020.png)
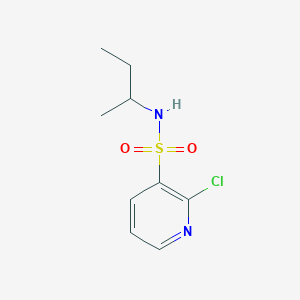
![(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2937025.png)


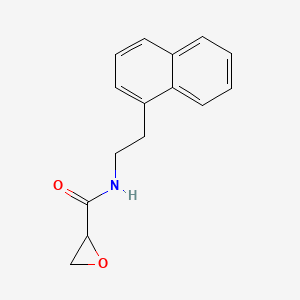
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2937029.png)
![7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2937030.png)